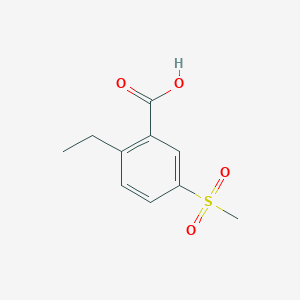

2-Ethyl-5-methanesulfonylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

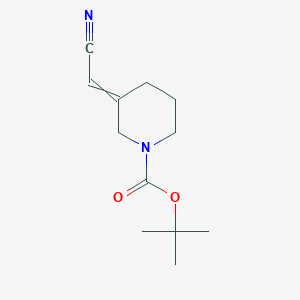

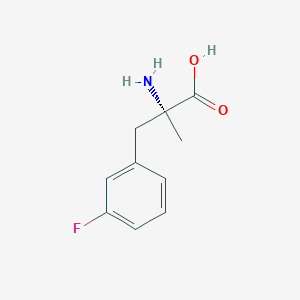

2-Ethyl-5-methanesulfonylbenzoic acid is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.26 .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-5-methanesulfonylbenzoic acid consists of a benzoic acid core with an ethyl group and a methanesulfonyl group attached to the benzene ring . The InChI code for this compound is 1S/C10H12O4S/c1-3-7-4-5-8 (15 (2,13)14)6-9 (7)10 (11)12/h4-6H,3H2,1-2H3, (H,11,12) .科学的研究の応用

Synthesis and Cyclisation Reactions

2-Ethyl-5-methanesulfonylbenzoic acid is utilized as a building block in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles, such as imidazoles, pyrroles, indoles, and pyrazoles, to create radical precursors. Subsequent cyclisations yield new 6-membered rings attached to the azoles, which are significant in the synthesis of complex molecular structures (Allin et al., 2005).

Chemical Analysis and Monitoring

The compound plays a role in analytical chemistry, particularly in monitoring impurities in pharmaceuticals. A study developed a high-performance liquid chromatography method for determining impurities such as methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, showcasing its importance in ensuring pharmaceutical purity and safety (Zhou et al., 2017).

Catalysis and Chemical Synthesis

It is also used in catalytic processes, like in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, demonstrating its utility in facilitating chemical reactions (Sharghi & Asemani, 2009). Another example is its use in the synthesis of 3-chloro-2-oxo-butanoate, an important intermediate in the production of various biologically active compounds (Yuanbiao et al., 2016).

Biologically Compatible Thiol-Selective Reagents

A new class of heteroaromatic alkylsulfone, which includes derivatives of 2-Ethyl-5-methanesulfonylbenzoic acid, has been explored for its selective reaction with protein thiols. This is critical in biological research for preventing cross-linking of cysteine-containing peptides (Chen et al., 2017).

Monitoring Drug Metabolism

In drug metabolism studies, automated systems have been developed to monitor the formation of derivatives like ethyl methane sulfonate from reaction mixtures containing ethanol and methane sulfonic acid. This highlights its role in understanding and controlling the metabolic pathways of pharmaceuticals (Jacq et al., 2008).

Catalysis in Organic Synthesis

Methanesulfonic acid, which is related to 2-Ethyl-5-methanesulfonylbenzoic acid, has been used as a catalyst in organic synthesis, like in the preparation of 1-substituted-1H-1,2,3,4-tetrazoles, showing its versatility in different synthetic processes (Hossein et al., 2013).

Safety And Hazards

特性

IUPAC Name |

2-ethyl-5-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-7-4-5-8(15(2,13)14)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYUYUBXOSBGDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-methanesulfonylbenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)

![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)

![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)